molecular formula C6H8Cl2S B14698807 1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene CAS No. 25647-77-2

1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene

Cat. No.: B14698807
CAS No.: 25647-77-2
M. Wt: 183.10 g/mol
InChI Key: ISCSOBSAVPCZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene is an organic compound with the molecular formula C6H10Cl2S It is a derivative of propene, featuring both chloro and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene can be synthesized through multiple routes. One common method involves the reaction of 3-chloroprop-1-ene with thiol compounds under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the oxychlorination method. This process includes the gas-phase reaction of propylene, hydrogen chloride, and oxygen in the presence of a tellurium catalyst . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene is unique due to the presence of both chloro and sulfanyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in multiple fields make it a compound of significant interest.

Properties

CAS No.

25647-77-2

Molecular Formula

C6H8Cl2S

Molecular Weight

183.10 g/mol

IUPAC Name

1-chloro-3-(3-chloroprop-2-enylsulfanyl)prop-1-ene

InChI

InChI=1S/C6H8Cl2S/c7-3-1-5-9-6-2-4-8/h1-4H,5-6H2

InChI Key

ISCSOBSAVPCZLL-UHFFFAOYSA-N

Canonical SMILES

C(C=CCl)SCC=CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.